molecular formula C16H20N4O3S B4975990 METHYL 2-{2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE

METHYL 2-{2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE

Cat. No.: B4975990
M. Wt: 348.4 g/mol
InChI Key: GTCQEHBADUAMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-{2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features a triazole ring, a benzoate ester, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Scientific Research Applications

METHYL 2-{2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism by which METHYL 2-{2-[(5-BUTYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}BENZOATE exerts its effects involves several molecular targets and pathways:

Properties

IUPAC Name

methyl 2-[[2-[(5-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-3-4-9-13-18-16(20-19-13)24-10-14(21)17-12-8-6-5-7-11(12)15(22)23-2/h5-8H,3-4,9-10H2,1-2H3,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCQEHBADUAMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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